Cecropin-B
Description
Historical Perspective on the Discovery and Initial Characterization of Cecropin-B
The discovery of cecropins marked a significant advancement in the understanding of insect innate immunity. Cecropins were first isolated from the hemolymph (insect blood) of the giant silk moth, Hyalophora cecropia, during studies investigating the insect's immune response to bacterial infection. wikipedia.orgmdpi.comnih.govmdpi.com Pioneering work by Hans Boman and colleagues in the early 1980s led to the identification and characterization of these potent antibacterial peptides. biorxiv.orggoogle.com This landmark discovery demonstrated that insects, despite lacking an adaptive immune system comparable to vertebrates, possess effective humoral defense mechanisms mediated by molecules like cecropins. biorxiv.org Initial characterization revealed their strong activity against both Gram-positive and Gram-negative bacteria. wikipedia.orgmdpi.comnih.gov Cecropin (B1577577) B, specifically, was identified as one of the key active peptides in the Hyalophora cecropia immune hemolymph. wikipedia.orgnih.gov
Classification and Structural Homologies of this compound within the Cecropin Family
This compound belongs to the cecropin family, which constitutes a major group of linear α-helical AMPs found predominantly in insects. mdpi.comnih.govmdpi.comnih.govresearchgate.net The cecropin family is generally classified into several sub-types, including Cecropin A, B, C, D, E, and cecropin-like peptides. nih.govfrontiersin.org These peptides typically range from 31 to 39 amino acids in length and are characterized by their cationic nature and the absence of cysteine residues. nih.govfrontiersin.org
Structurally, most cecropins, including this compound, share a common motif consisting of an amphipathic basic N-terminal α-helical segment and a hydrophobic C-terminal α-helical segment, connected by a flexible hinge region often rich in glycine (B1666218) and proline residues. nih.govfrontiersin.orgscielo.brnih.govacs.org This helix-hinge-helix structure is crucial for their interaction with and disruption of bacterial membranes. nih.govscielo.brnih.govacs.org While members of the cecropin family share significant sequence homology, variations exist which contribute to differences in their activity spectra and potency against various microorganisms. nih.govfrontiersin.org For instance, Cecropin B is often reported to exhibit high potency against bacteria, sometimes exceeding that of other cecropins like Cecropin A and D. nih.govcambridge.org
The amino acid sequence of Cecropin B from Hyalophora cecropia is well-established. wikipedia.orggenscript.comechelon-inc.com
Here is a representative amino acid sequence for Cecropin B:
| Peptide Name | Amino Acid Sequence (Single-Letter Code) |
| Cecropin B | KWKVFKKIEKMGRNIRNGIVKAGPAIAVLGEAKAL-NH2 |
Note: The C-terminal amide modification (-NH2) is common in mature cecropins and is important for their activity. genscript.comechelon-inc.com
Studies on the structure of Cecropin B and its derivatives, such as Cecropin B3, have shown that certain structural features, like the presence of an amphipathic group, are necessary for membrane insertion and pore formation, which are key to their activity against bacterial and even certain cancer cells. wikipedia.org Circular dichroism (CD) spectroscopy has demonstrated that cecropins, including Cecropin B, adopt a more helical secondary structure in membrane-mimicking environments like SDS solutions, consistent with their mechanism of action involving membrane disruption. frontiersin.orgscielo.bracs.org
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GWLRKLGKKIERIGQHTRDASIQVLGIAQQAANVAATAR |
Origin of Product |
United States |
Structural Biology of Cecropin B: Insights into Biological Function
Elucidation of Cecropin-B's Secondary and Tertiary Structures
In membrane-mimicking environments, this compound and related peptides exhibit a canonical helix-hinge-helix secondary structure. nih.govnih.govnih.gov This consists of two primary α-helical segments connected by a flexible hinge region. nih.govnih.govnih.gov The peptide sequence of this compound is H-Lys-Trp-Lys-Val-Phe-Lys-Lys-Ile-Glu-Lys-Met-Gly-Arg-Asn-Ile-Arg-Asn-Gly-Ile-Val-Lys-Ala-Gly-Pro-Ala-Ile-Ala-Val-Leu-Gly-Glu-Ala-Lys-Ala-Leu-NH2. novoprolabs.com
A defining feature of this compound's structure is its pronounced amphipathicity, particularly in the N-terminal helix. nih.govscirp.org This means the α-helix is organized so that one face is predominantly composed of hydrophilic (water-loving), positively charged amino acid residues, while the opposite face consists of hydrophobic (water-fearing), non-polar residues. cambridge.orgnih.gov The N-terminal region is strongly basic and amphipathic, whereas the C-terminal helix is largely hydrophobic and essentially neutral. nih.govscirp.orggmclore.org This dual characteristic is critical for its ability to interact with and disrupt the non-polar lipid cell membranes of microbes. cambridge.orgscirp.org The hydrophilic side is thought to face the negatively charged head groups of the lipid membrane, while the hydrophobic side chains interact with the acyl chains within the membrane's core. nih.gov
The structure of Cecropin (B1577577) B has been described as comprising an N-terminal amphiphilic helix from Phe5 to Ala22 and a C-terminal hydrophobic helix from Ala25 to Leu35, connected by a hinge region involving Gly23 and Pro24. nih.gov This specific arrangement facilitates the peptide's ability to permeate and disrupt microbial membranes. nih.govnih.gov
| Structural Feature | Description | Residue Range (Example) |
| N-Terminal Helix | Amphipathic, cationic | Phe5-Ala22 nih.gov |
| Hinge Region | Flexible linker | Gly23-Pro24 nih.gov |
| C-Terminal Helix | Hydrophobic | Ala25-Leu35 nih.gov |
Individual amino acids within the this compound sequence play vital roles in maintaining its structure and executing its function. Aromatic residues near the N-terminus, such as Tryptophan (Trp) at position 2 and Phenylalanine (Phe) at position 5, are highly conserved among cecropins and are crucial for the initial interaction with and attraction to the negatively charged bacterial cell membrane. nih.govnih.gov
The hinge region, often containing Glycine (B1666218) and Proline residues (e.g., Gly23-Pro24), provides conformational flexibility. nih.govrcsb.org This flexibility is thought to be important for allowing the C-terminal hydrophobic helix to insert into and traverse the cell membrane, leading to the formation of pores or ion channels. rcsb.org Deleting the hinge region (Ala22-Gly23-Pro24) in a Cecropin B analog resulted in a peptide, cecropin DH, that still possessed effective antibacterial activity, suggesting that while the hinge provides flexibility, it is not absolutely essential for its function. nih.gov
Furthermore, the amidation of the C-terminus is a common post-translational modification in many antimicrobial peptides, including this compound, and has been reported to enhance its antibacterial activity. nih.gov Studies on this compound analogs have also shown that specific amino acid substitutions can impact its stability. For example, replacing methionine at residue 11 with valine was associated with a diminished rate of degradation by proteases found in plant intercellular fluid. apsnet.org
Conformational Dynamics of this compound in Diverse Environments
The structure of this compound is not static; it is highly dynamic and adapts to its surrounding environment. Its conformation changes significantly as it moves from an aqueous solution to the interface of a biological membrane.
In aqueous solutions such as water or phosphate (B84403) buffer, this compound and its relatives exist in a largely disordered or random coil conformation. nih.govnih.govgmclore.org This lack of a defined structure is evident from Circular Dichroism (CD) spectroscopy, which shows a characteristic negative peak around 198 nm. nih.gov
However, in the presence of membrane-mimicking environments, the peptide undergoes a significant conformational change, folding into its characteristic α-helical structure. nih.gov These environments can be created using solvents that reduce water activity, such as trifluoroethanol (TFE) or hexafluoroisopropyl alcohol (HFP), or by introducing components of bacterial membranes like lipopolysaccharide (LPS) or phospholipid vesicles. nih.govnih.govgmclore.org CD studies confirm this transition, showing the appearance of double minima at approximately 208 and 222 nm, which are hallmarks of α-helical content. nih.gov This indicates that the peptide only adopts its active, structured conformation upon encountering a microbial surface. nih.gov
Upon this initial contact, this compound transitions from its unfolded state in solution to a more rigid, amphipathic α-helical structure on the membrane surface. nih.gov Molecular dynamics simulations suggest that the stability of this interaction is maintained by both electrostatic interactions between the cationic residues and lipid phosphate groups, and by hydrophobic interactions. biochim.ro The peptide then inserts into the membrane. nih.gov The orientation where the non-polar side of the helix is buried among the hydrophobic lipid tails and the positively charged side interacts with the phosphate groups is highly favored. biochim.ro This process is believed to disrupt the membrane's integrity, leading to the formation of pores or channels that cause leakage of cellular contents and ultimately, cell death. nih.govscirp.orgkoreascience.kr
Structure-Activity Relationships in this compound and its Analogs
The relationship between the structure of this compound and its biological activity has been explored through the synthesis and study of various analogs. These studies highlight which structural features are essential for its antimicrobial function.
An enantiomeric form of this compound, composed entirely of D-amino acids (DCB) instead of the natural L-amino acids (LCB), was synthesized to investigate the role of chirality. nih.gov Circular dichroism studies showed that both the L- and D-peptides had an identical induction of alpha-helical secondary structure. nih.gov The all-D-amino acid version (DCB) exhibited antibacterial activity comparable to the natural L-form, suggesting that the peptide's action does not depend on a specific chiral interaction with a receptor on the bacterial surface. nih.gov However, the two enantiomers did show differences in their interaction with Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.gov
Another analog, cecropin DH, was created by deleting the flexible hinge sequence (Ala22-Gly23-Pro24) of Cecropin B from the Chinese oak silk moth. nih.gov This modified peptide, lacking the hinge, still demonstrated effective antibacterial activity, particularly against Gram-negative bacteria, with very low cytotoxicity against mammalian cells. nih.gov This suggests that the two helical domains can function effectively even when directly linked.
| Analog | Modification | Key Finding |
| All-D-Cecropin B (DCB) | All amino acids are D-isomers | Identical α-helical structure and comparable antibacterial activity to the natural L-form, but different LPS interaction. nih.gov |
| Cecropin DH | Deletion of the hinge region (Ala-Gly-Pro) | Retained effective antibacterial activity, especially against Gram-negative bacteria. nih.gov |
| MB39 | Substitution of Methionine at residue 11 with Valine | Showed a reduced rate of degradation by plant proteases. apsnet.org |
Correlating Specific Structural Motifs with Biological Activities
This compound typically adopts a helix-hinge-helix structure, which is crucial for its antimicrobial and other biological activities. This conformation consists of an amphipathic N-terminal α-helix and a more hydrophobic C-terminal α-helix, connected by a flexible hinge region. mdpi.comnih.gov The distinct properties of these motifs play specific roles in the peptide's mechanism of action, which primarily involves interaction with and disruption of microbial cell membranes. nih.gov
The N-terminal amphipathic helix is characterized by a spatial separation of positively charged and hydrophobic amino acid residues. acs.org This arrangement is critical for the initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria. nih.gov Specific residues within this region, such as Tryptophan (Trp) and Phenylalanine (Phe), have been identified as important for this membrane interaction. nih.gov For instance, the aromatic rings of Trp2 and Phe5 in cecropin-like peptides play a significant role in anchoring the peptide to the bacterial cell membrane. nih.gov
The C-terminal helix is predominantly hydrophobic and is believed to be responsible for penetrating the hydrophobic core of the lipid bilayer, leading to membrane permeabilization and subsequent cell death. nih.gov The flexibility imparted by the hinge region, often containing Glycine and Proline residues, allows the two helical domains to orient themselves optimally for membrane disruption. mdpi.com Deletion of this hinge region can affect the peptide's activity, although the extent of this impact can vary depending on the target microbe. nih.gov For example, a derivative of Cecropin B lacking the hinge region, Cecropin DH, demonstrated comparable or even enhanced activity against several bacterial strains. nih.gov
The table below summarizes the correlation between specific structural motifs of this compound and its analogs with their observed biological activities, primarily focusing on antimicrobial efficacy as measured by the Minimum Inhibitory Concentration (MIC).
Table 1: Correlation of this compound Structural Motifs with Biological Activities
| Structural Motif/Modification | Target Organism(s) | Observed Biological Activity (MIC in µM) | Reference(s) |
|---|---|---|---|
| Wild-type this compound | Escherichia coli | 0.3 - 1.5 | nih.gov |
| Pseudomonas aeruginosa | 1.5 - 6 | nih.gov | |
| Staphylococcus aureus | >100 | nih.govnih.gov | |
| N-terminal Amphipathic Helix | Gram-negative bacteria | Essential for initial binding to the bacterial membrane. | nih.govnih.gov |
| C-terminal Hydrophobic Helix | Gram-negative bacteria | Crucial for membrane penetration and lytic activity. | nih.gov |
| Hinge Region (e.g., Ala-Gly-Pro) | E. coli, P. aeruginosa, B. subtilis | Deletion (in Cecropin DH) resulted in MICs of 1.56-3.13 µM, 6.25 µM, and 1.56 µM respectively, comparable to the parent peptide. | nih.gov |
| Trp2 and Phe5 Residues | Bacterial and fungal membranes | Play a key role in the interaction with the phospholipid membrane. | nih.gov |
Impact of Peptide Length, Charge, and Hydrophobicity on Efficacy
Peptide Length: The length of this compound and its analogs is a critical determinant of their activity. While the full-length peptide is generally required for potent, broad-spectrum activity, truncations can have varied effects. For instance, a synthetic peptide of cecropin A lacking the last four C-terminal amino acids showed reduced activity against Gram-positive bacteria but retained activity against most Gram-negative bacteria. This suggests that the full length is essential for its action against certain types of bacteria.
Net Charge: Cecropins are cationic peptides, and their net positive charge is fundamental to their initial interaction with the anionic surfaces of microbial membranes. nih.gov An increase in the net positive charge can enhance the electrostatic attraction, leading to stronger binding and, in some cases, increased antimicrobial activity. For example, the cecropin-like peptide papiliocin, which has a higher net charge in its N-terminal helix compared to cecropin A, exhibits slightly higher antibacterial activity against multi-drug resistant Gram-negative bacteria. nih.gov However, an excessively high net charge can also lead to increased toxicity towards host cells. researchgate.netnih.gov
Hydrophobicity: The hydrophobicity of this compound, particularly in its C-terminal region, is crucial for its ability to disrupt the lipid bilayer of bacterial membranes. Increasing hydrophobicity can lead to enhanced antimicrobial activity. acs.orgnih.gov However, similar to net charge, there is an optimal range for hydrophobicity. A very high degree of hydrophobicity can result in reduced selectivity and increased hemolytic activity, as the peptide may interact more readily with the zwitterionic membranes of eukaryotic cells. researchgate.netnih.gov The balance between cationicity and hydrophobicity is therefore a key factor in designing effective and non-toxic antimicrobial peptides. acs.orgnih.gov
The following table provides an overview of how modifications to peptide length, charge, and hydrophobicity in this compound and related peptides affect their efficacy.
Table 2: Impact of Peptide Length, Charge, and Hydrophobicity on this compound Efficacy
| Parameter Modified | Peptide/Analog | Modification Details | Effect on Efficacy (e.g., MIC) | Reference(s) |
|---|---|---|---|---|
| Length | Cecropin A analog | Deletion of the last four C-terminal amino acids. | Reduced activity against Gram-positive bacteria, retained activity against most Gram-negative bacteria. | |
| Length & Hinge | Cecropin DH | Deletion of the 3-residue hinge region from Cecropin B (35 residues to 32). | Maintained or slightly improved antibacterial activity against several strains (e.g., MIC of 1.56-3.13 µM against E. coli). | nih.gov |
| Net Charge | Papiliocin vs. Cecropin A | Papiliocin has a net charge of +8, while Cecropin A has a net charge of +7. | Papiliocin showed slightly higher antibacterial activity against multi-drug resistant Gram-negative bacteria. | nih.gov |
| Hydrophobicity | General principle for AMPs | Increasing hydrophobicity. | Generally leads to increased antimicrobial activity but can also increase hemolytic activity if not balanced. | acs.orgresearchgate.netnih.govnih.gov |
Mechanisms of Action of Cecropin B Against Pathogenic Microorganisms and Neoplastic Cells
Antibacterial Mechanisms of Cecropin-B
The antibacterial activity of this compound is largely attributed to its ability to interact with and disrupt bacterial structures. cambridge.orgnih.govmdpi.com Its cationic nature allows for initial electrostatic attraction and binding to the negatively charged bacterial cell membranes, which have a higher proportion of anionic lipids compared to mammalian cells. nih.govnih.govasm.orgmdpi.com This interaction is a crucial first step in its mechanism of action. nih.gov
Disruption of Bacterial Cell Membrane Integrity
A primary mechanism by which this compound exerts its antibacterial effect is through the disruption of bacterial cell membrane integrity. cambridge.orgnih.govmdpi.comscirp.orgskums.ac.irmdpi.comresearchgate.netkarger.commdpi.compnas.org this compound, typically structured with an amphipathic N-terminal helix and a largely hydrophobic C-terminal helix linked by a hinge region, is able to associate with the bacterial membrane. cambridge.orgmdpi.comasm.orgresearchgate.net This interaction can lead to the formation of transmembrane channels or pores, ultimately causing membrane permeabilization and bacterial cell death. cambridge.orgwikipedia.orgresearchgate.netmdpi.commdpi.com
The formation of pores in bacterial membranes by AMPs like this compound is a widely studied phenomenon, with several models proposed to explain the structural arrangement of the peptides within the membrane. Two prominent models are the toroidal pore model and the barrel-stave model. mdpi.comwikipedia.orgmdpi.comresearchgate.netmdpi.compnas.orgnih.govroyalsocietypublishing.org
In the toroidal pore model , the peptides insert into the membrane and induce a bending of the lipid bilayer. mdpi.comnih.govroyalsocietypublishing.org The peptides align with the lipid headgroups, forming a continuous pore where both the peptides and the lipid headgroups line the lumen. mdpi.commdpi.comnih.gov This mechanism is characterized by the peptides remaining associated with the lipid head groups even when inserted in the pore. mdpi.comnih.gov
The barrel-stave model , in contrast, involves the peptides aggregating within the membrane to form a cylindrical pore. mdpi.comnih.govroyalsocietypublishing.org In this model, the hydrophobic regions of the peptides face the lipid core of the membrane, while the hydrophilic regions line the interior of the water-filled channel, resembling the staves of a barrel. mdpi.comnih.gov
While the precise mechanism can vary depending on the peptide concentration and membrane composition, studies on cecropins and similar AMPs often suggest the involvement of pore formation in their lytic activity. wikipedia.orgmdpi.commdpi.com Some research indicates that at lower concentrations, cecropins may form channels or pores, while at higher concentrations, a carpet-like mechanism leading to membrane disintegration might occur. mdpi.com
The formation of pores or disruption of the membrane by this compound leads to increased membrane permeability. cambridge.orgnih.govscirp.orgwikipedia.orgresearchgate.netmdpi.commdpi.comscielo.br This permeabilization allows for the leakage of essential intracellular components, such as ions, metabolites, and proteins, into the extracellular environment. mdpi.comscirp.orgresearchgate.net
Furthermore, the interaction of this compound with the bacterial membrane can cause depolarization. cambridge.orgnih.govscirp.orgwikipedia.orgresearchgate.netmdpi.commdpi.com Membrane depolarization is a loss of the electrochemical gradient across the cell membrane, which is vital for various cellular processes, including ATP synthesis, nutrient transport, and maintaining intracellular homeostasis. cambridge.orgscirp.org The disruption of this gradient can rapidly lead to bacterial cell death. cambridge.orgscirp.org Studies using fluorescent dyes sensitive to membrane potential have demonstrated the depolarizing effects of cecropins on bacterial membranes. researchgate.netmdpi.com
Intracellular Targeting of Bacterial Processes
Beyond its primary effects on the bacterial membrane, this compound and other AMPs can also target intracellular processes in bacteria. cambridge.orgnih.govmdpi.comkarger.comnih.gov Cationic AMPs can translocate across the bacterial membrane and interact with various intracellular components. nih.govnih.gov
Some studies suggest that this compound can interfere with bacterial nucleic acid synthesis. nih.govmdpi.comkarger.comnih.gov After entering the bacterial cell, AMPs can interact with DNA and RNA, affecting their synthesis and replication. cambridge.orgmdpi.com This interference with genetic processes can halt bacterial growth and proliferation. cambridge.orgmdpi.com While the exact mechanisms of this inhibition by this compound are still being investigated, it is considered one of the potential intracellular targets contributing to its antibacterial activity. nih.govnih.gov
Specificity Towards Gram-Positive and Gram-Negative Bacteria
This compound demonstrates broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. novoprolabs.comspandidos-publications.com However, natural cecropins and their analogs often show higher activity against Gram-negative bacteria compared to Gram-positive bacteria. mdpi.com This differential activity is thought to be related to the distinct properties of bacterial membranes, including lipid composition, charge density, and electrochemical potential. mdpi.com
The primary antibacterial mechanism of cecropins is pore formation in the bacterial membrane. toku-e.com The peptide associates with the bacterial membrane, and its α-helical domains are thought to align parallel to the lipid bilayer surface. mdpi.com Polar residues interact with lipid phosphates, while non-polar residues embed within the hydrophobic core of the membrane. mdpi.com At higher concentrations, cecropins may act via a "carpet-like" mechanism, saturating the membrane surface before causing complete disruption. mdpi.comnih.gov At lower concentrations (2–5 µM), H. cecropia cecropins can form channels or pores, disrupting cellular electrolyte balance and leading to cell death. mdpi.com
Research indicates that cecropin (B1577577) B can disrupt the anionic cell membranes of Gram-negative bacteria, contributing to its bacteriostatic effect. frontiersin.orgfrontiersin.org While generally active against both types, some studies show that certain cecropins, including cecropin B, exhibit almost no activity against Staphylococcus aureus, a Gram-positive bacterium, at high concentrations. nih.gov The D-enantiomer of cecropin B was not active against resistant Gram-negative bacteria like VRE and ORSA, contrasting with its potent antifungal activity, suggesting a potentially higher affinity for fungal membrane sterols and lipids compared to the membrane constituents of these resistant bacteria. oup.com
Data on the minimum inhibitory concentrations (MICs) of cecropin B against various bacterial plant pathogens demonstrate its inhibitory effects at low concentrations. nih.govapsnet.org
| Bacterial Pathogen | Cecropin B MIC (µg/ml) | Reference |
| Pseudomonas syringae pv. tomato | 5 | apsnet.org |
| Xanthomonas campestris pv. vesicatoria | 5 | apsnet.org |
| Erwinia carotovora pv. carotovora | 5 | apsnet.org |
| Agrobacterium tumefaciens | 5 | apsnet.org |
| Bacillus subtilis | 0.0625 | scispace.com |
Note: MIC values can vary depending on the specific bacterial strain and experimental conditions.
Antifungal Mechanisms of this compound
This compound also possesses antifungal activity against a range of fungi, including plant pathogens and Candida albicans. mdpi.comtoku-e.comapsnet.orgcambridge.orgnih.govapsnet.orgresearchgate.netcdnsciencepub.com Higher concentrations of cecropin peptides are generally needed to inhibit fungal growth compared to those required for antibacterial activity. nih.govapsnet.org
The fungicidal properties of cecropin peptides are believed to be mediated by the disruption of fungal cell membranes, potentially through pore formation or the disintegration of the lipid bilayer packing. oup.com
Fungal Cell Wall and Membrane Disruption
Similar to its action on bacteria, this compound interacts with fungal cell membranes. oup.com The microbicidal properties are thought to involve pore formation in cell membranes or the disintegration of the cell membrane by disrupting lipid bilayer packing. oup.com The D-enantiomer of cecropin B was shown to bind to components found in fungal membranes, such as ergosterol. oup.com This binding suggests a direct interaction with membrane constituents as part of its mechanism.
Inhibition of Fungal Growth and Spore Germination
Cecropin peptides can inhibit fungal growth and spore germination. apsnet.orgnih.govapsnet.orgresearchgate.netcdnsciencepub.com Low micromolar concentrations of cecropin peptides have been shown to inhibit fungal growth, leading to morphological effects such as abnormal hyphal branching or highly septated hyphae. apsnet.orgresearchgate.net Inhibition of spore germination typically occurs at higher peptide concentrations. apsnet.orgresearchgate.netcdnsciencepub.com
Studies have demonstrated the inhibitory effect of cecropin B on the germination of conidia from various plant-pathogenic fungi. apsnet.orgcdnsciencepub.com
| Fungal Pathogen | Cecropin B Effect | Reference |
| Aspergillus flavus | Lethal against germinating conidia (LD90, 25 µM) | oup.com |
| Aspergillus fumigatus | Lethal against germinating conidia (LD98, 2.5 µM) | oup.com |
| Fusarium moniliforme | Lethal against germinating and non-germinating conidia (LD98, 1.25 µM) | oup.com |
| Fusarium oxysporum | Lethal against germinating and non-germinating conidia (LD95, 2.5 µM) | oup.com |
| Candida albicans | Lethal (LD98, 12.5 µM) | oup.com |
| Penicillium digitatum | Complete inhibition | apsnet.org |
| Alternaria solani | Reduced spore germination and mycelial growth | nih.govapsnet.org |
| Phytophthora infestans | Reduced spore germination and mycelial growth | nih.govapsnet.org |
| Verticillium dahliae | Inhibits growth | researchgate.net |
| Thielaviopsis basicola | Inhibits growth | researchgate.net |
Note: LD values represent the lethal dose required to kill a certain percentage of the microorganisms.
Antiviral Mechanisms of this compound
Cecropins, including cecropin B, have also demonstrated antiviral effects against various viruses. cambridge.orgnih.govfrontiersin.orgfrontiersin.orgfrontiersin.orgnih.govfrontiersin.org The antiviral mechanisms of AMPs are diverse and can involve direct interaction with viral particles or interference with viral replication within host cells. frontiersin.orgnih.govsemanticscholar.org
Direct Inactivation of Viral Particles
Some antiviral peptides can directly inactivate viral particles by disrupting their structure. frontiersin.orgnih.gov For enveloped viruses, this can involve integrating into and disrupting the viral envelope, leading to membrane instability and rendering the virus unable to infect host cells. nih.govsemanticscholar.orgmdpi.com For non-enveloped viruses, the mechanism might involve the disintegration of the viral capsid. nih.gov
Cecropin B and a synthetic analog, CF17, have shown activity against major viral fish pathogens, including infectious hematopoietic necrosis virus (IHNV), viral hemorrhagic septicemia virus (VHSV), snakehead rhabdovirus (SHRV), and infectious pancreatic necrosis virus (IPNV). frontiersin.orgnih.gov The mechanism of action for inhibiting viral replication in these cases may involve the direct disruption of the viral envelope and the disintegration of the viral capsids. frontiersin.orgnih.gov Upon coincubation of these peptides with the viruses, viral titers in fish cells were significantly reduced. nih.gov
Inhibition of Viral Entry or Replication within Host Cells
Antiviral peptides can also interfere with the viral life cycle by inhibiting viral entry into host cells or blocking replication processes within the cells. frontiersin.orgfrontiersin.orgnih.govsemanticscholar.org This can occur through various mechanisms, such as binding to viral targets on the host cell surface to inhibit attachment, targeting viral proteins to block fusion and entry, or interfering with intracellular processes like viral gene expression or translation. frontiersin.orgnih.gov
While direct evidence specifically detailing cecropin B's mechanism of inhibiting viral entry or replication within host cells is less prominent in the provided results compared to its membrane disruption activity, the general mechanisms described for cationic antiviral peptides are relevant. Cationic peptides can inhibit viral attachment by binding to viral targets on the host cell surface or by occupying specific receptors on mammalian cells that viruses use for entry. frontiersin.orgnih.govmdpi.com They can also act intracellularly by suppressing viral gene expression or inhibiting translation, thereby preventing the spread of the virus. frontiersin.org
Anti-Parasitic Mechanisms of this compound
This compound and its derivatives have shown activity against various parasites, including Trypanosoma cruzi and Plasmodium falciparum. embrapa.brekb.egfrontiersin.org Their antiparasitic mechanisms are thought to involve the disruption of parasite membrane structures and the inhibition of essential metabolic pathways. mdpi.com
A primary mechanism by which this compound acts against parasites is the disruption of their cell membranes. mdpi.com Cationic antimicrobial peptides like cecropins interact electrostatically with the negatively charged components of microbial and parasite membranes. mdpi.comekb.eg This interaction can lead to the formation of pores or channels in the membrane, increasing permeability and ultimately causing cell lysis. mdpi.comekb.egupf.edu
Studies with synthetic homologues of this compound have demonstrated lytic activity against T. cruzi trypomastigotes. embrapa.brekb.eg Similarly, an Anopheles gambiae cecropin (An-cecB), related to this compound, has shown antimalarial activity against P. falciparum, potentially through direct killing of the parasite or interaction with infected red blood cell membranes. nih.gov Transmission electron microscopy has revealed that An-cecB can cause disruption of the parasite membrane and vacuole formation, leading to shrinkage and disintegration of the parasite body. nih.gov
The interaction of cecropins with membranes can follow different models, including the barrel-stave, carpet-like, or toroidal pore models, all of which result in increased membrane permeability and cell death. mdpi.comfrontiersin.orgupf.edu The specific mechanism can depend on the peptide concentration and the composition of the target membrane. mdpi.comfrontiersin.org
In addition to membrane disruption, antimicrobial peptides, including cecropins, can also interfere with essential metabolic pathways within parasites. mdpi.com While membrane disruption is often considered the primary mechanism, some studies suggest that AMPs can cross the microbial membrane and interact with intracellular targets such as mitochondria. ekb.egupf.edu
For instance, some leishmanicidal AMPs have been shown to cause significant changes in ATP content, leading to parasite death, suggesting an impact on energy metabolism. ekb.eg Another study on Leishmania donovani demonstrated that certain compounds could impair the bioenergetic metabolism of the parasite through the inhibition of the succinate (B1194679) reductase complex in the mitochondrial respiratory chain. asm.org While direct evidence specifically detailing this compound's inhibition of parasite metabolic pathways is less abundant in the provided context compared to membrane disruption, the general mechanisms of AMPs against parasites include interference with intracellular processes and organelles. mdpi.comupf.edu
Biosynthesis, Regulation, and Processing of Cecropin B
Gene Structure and Expression of Cecropin-B
The genetic foundation for this compound production lies in its specific gene structure, which facilitates its inducible and tissue-specific expression.
The expression of this compound genes is primarily induced upon bacterial infection. nih.gov In insects like Drosophila melanogaster, the genes are strongly expressed in the fat body and hemocytes following the injection of bacteria. nih.gov Studies have shown that different Cecropin (B1577577) genes can exhibit varying levels of activity in different tissues; for instance, in Drosophila, the CecA genes are significantly more active in the fat body than the CecB gene. nih.gov The expression pattern can also be developmentally regulated. For example, Cecropin B is preferentially expressed in the early pupal stage of Drosophila. nih.govoup.com This inducible nature is a hallmark of the humoral immune response in insects, allowing for a rapid defense against invading pathogens. tandfonline.com The induction is not limited to live bacteria; components of bacterial cell walls, such as lipopolysaccharides (LPS), can also trigger Cecropin gene expression. nih.govsdbonline.org
Research in various insect species has identified specific regulatory elements within the 5'-upstream regions of Cecropin genes. These include a TATA box, which is a common feature in eukaryotic promoters, as well as several motifs that are crucial for immune-inducible expression. tandfonline.com These regulatory motifs, such as κB-like, GATA, and R1 sites, act as binding sites for transcription factors that control the rate of gene transcription. tandfonline.com The presence of these conserved elements across different Cecropin genes and even across different insect species underscores a common evolutionary mechanism for regulating this aspect of innate immunity. asm.org
The inducible expression of this compound is governed by sophisticated molecular mechanisms that translate the detection of a pathogen into the activation of gene transcription. A key pathway involved is analogous to the mammalian NF-κB signaling pathway. asm.org In insects, the recognition of bacterial or fungal components leads to the activation of Toll or Imd signaling pathways. These pathways culminate in the activation of NF-κB-like transcription factors, such as Dorsal and Dif in Drosophila. sdbonline.org
These activated transcription factors then translocate to the nucleus and bind to the κB-like motifs in the promoter regions of Cecropin genes. sdbonline.org This binding is a critical step for initiating the transcription of the gene. sdbonline.org The κB-related elements have been shown to be mandatory for the immune-induced transcription of Cecropin genes. sdbonline.org Additionally, GATA motifs, often found in close proximity to the κB-like sites, are also implicated in the regulation of Cecropin gene expression, suggesting a combinatorial control involving multiple transcription factors. sdbonline.orgasm.org The interaction of these transcription factors with the gene's promoter region recruits RNA polymerase and other necessary transcriptional machinery, leading to the synthesis of this compound messenger RNA (mRNA). This rapid and robust transcriptional response is essential for mounting an effective defense against infection. nih.gov
Post-Translational Modifications and Maturation Pathways
Following translation, the newly synthesized this compound polypeptide undergoes a series of essential post-translational modifications to become a fully active antimicrobial peptide. These modifications are critical for its function and stability.
Like many other secreted peptides, this compound is initially synthesized as a larger precursor molecule known as a prepropeptide. mdpi.comresearchgate.net This precursor consists of three distinct domains: an N-terminal signal peptide, a propeptide region, and the C-terminal mature this compound sequence. scielo.brresearchgate.net
The maturation process begins with the cleavage of the signal peptide. This short, hydrophobic sequence directs the nascent polypeptide to the secretory pathway. As the prepropeptide enters the endoplasmic reticulum, a signal peptidase cleaves off the signal peptide. researchgate.netnih.gov
Following the removal of the signal peptide, the resulting procecropin is still inactive. The subsequent maturation step involves the cleavage of the propeptide region. In the hemolymph of the giant silk moth Hyalophora cecropia, a dipeptidyl aminopeptidase (B13392206) has been identified to carry out this processing. nih.gov This enzyme removes the propeptide, which in some cases consists of dipeptide repeats like Ala-Pro and Glu-Pro, in a stepwise manner. nih.gov This final cleavage event releases the mature and biologically active this compound peptide. nih.gov
| Precursor Stage | Description | Enzyme Involved | Location |
|---|---|---|---|
| Preprothis compound | Initial translated polypeptide containing a signal peptide, propeptide, and the mature peptide sequence. mdpi.comresearchgate.net | N/A (Translation product) | Ribosome |
| Prothis compound | Polypeptide after the removal of the N-terminal signal peptide. nih.gov | Signal Peptidase | Endoplasmic Reticulum |
| Mature this compound | Active antimicrobial peptide after the cleavage of the propeptide. nih.gov | Dipeptidyl Aminopeptidase | Secretory pathway/Hemolymph |
A crucial post-translational modification for many cecropins, including this compound, is the amidation of the C-terminal amino acid residue. mdpi.comresearchgate.net This modification, where the C-terminal carboxyl group is converted to a primary amide, is often indicated by the presence of a glycine (B1666218) residue at the C-terminus of the precursor peptide, which serves as the amide donor. frontiersin.org
The C-terminal amidation plays a significant role in the biological activity and stability of this compound. researchgate.net This modification increases the net positive charge of the peptide, which can enhance its electrostatic interaction with the negatively charged membranes of bacteria. researchgate.netnih.gov This enhanced binding is thought to contribute to the potent antimicrobial activity. Furthermore, the amide group can stabilize the α-helical structure of the peptide, which is essential for its membrane-disrupting function. researchgate.netnih.gov Amidation also confers increased resistance to degradation by host carboxypeptidases, thereby prolonging the peptide's half-life and its antimicrobial efficacy in the host. researchgate.net While some studies suggest that C-terminal amidation is not always required for the activity of all cecropins, for many, including this compound, it is considered a key feature that contributes to its broad-spectrum antibacterial properties. frontiersin.orgnih.govmdpi.com
Cellular Localization and Secretion Pathways
The synthesis and secretion of this compound are localized to specific tissues and follow a defined cellular pathway to ensure its delivery to the site of infection.
In insects, the primary sites of this compound synthesis are the fat body, which is functionally analogous to the vertebrate liver, and a specific population of blood cells called hemocytes. nih.govuniprot.org Upon an immune challenge, the genes for this compound are strongly induced in these tissues. nih.gov There is also evidence for this compound expression in other tissues, such as the Malpighian tubules. uniprot.org
The synthesis of the this compound prepropeptide occurs on ribosomes, and the N-terminal signal peptide directs the nascent chain into the endoplasmic reticulum (ER). uniprot.org Within the ER, the signal peptide is cleaved, and the propeptide may undergo initial folding. The procecropin then transits through the Golgi apparatus, where further processing and sorting occur. nih.gov Finally, the mature this compound is packaged into secretory vesicles. These vesicles fuse with the plasma membrane, releasing the active peptide into the hemolymph, the insect's circulatory fluid. tandfonline.comuniprot.org From the hemolymph, this compound can circulate throughout the insect's body to target and eliminate invading pathogens. In transgenic plant systems designed to produce this compound for disease resistance, the peptide has been targeted to various cellular compartments, including the extracellular space, cytoplasm, and endoplasmic reticulum, to maximize its effectiveness against plant pathogens. researchgate.net
| Process | Location/Tissue | Description |
|---|---|---|
| Synthesis | Fat Body, Hemocytes nih.govuniprot.org | Primary tissues for this compound gene expression and protein synthesis upon immune stimulation. |
| Intracellular Transport | Endoplasmic Reticulum, Golgi Apparatus nih.gov | The prepropeptide is processed and transported through the secretory pathway. |
| Secretion | Hemolymph tandfonline.comuniprot.org | Mature this compound is released into the insect's circulatory fluid to reach pathogens. |
Engineering and Rational Design of Cecropin B Variants and Mimetics
Strategies for Enhancing Biological Activity and Specificity
Strategies for enhancing the biological activity and specificity of Cecropin-B variants often focus on modifying key structural features that govern peptide-membrane interactions and target recognition. These include altering charge, hydrophobicity, amphipathicity, and secondary structure. nih.govmdpi.com Optimization aims to increase binding affinity to microbial membranes while minimizing interactions with host cell membranes. mdpi.comaimspress.com Advanced strategies also include inducing AMP expression from host cells, using engineered probiotic bacteria for peptide delivery, and designing prodrug or peptide conjugates for specific targeting. researchgate.net Combining modified AMPs with existing antimicrobial agents is also explored for managing antibiotic-resistant bacteria and biofilms. researchgate.net
Amino Acid Substitutions and Truncations
Amino acid substitutions and truncations are fundamental approaches in the rational design of this compound variants to modulate their biological activity. These modifications can impact the peptide's charge, hydrophobicity, amphipathicity, and flexibility, thereby influencing its interaction with target membranes. mdpi.commdpi.com
For instance, single amino acid changes in Drosophila melanogaster cecropins have been shown to significantly impact antibacterial activity against Providencia pathogens, shifting minimum inhibitory concentrations (MICs) by up to 8-fold. acs.org Altering the amino acid identity in the flexible "hinge" region alone can change bacterial susceptibility up to 16-fold. acs.org
Truncations, such as deleting the hinge region (Ala-Gly-Pro) of this compound, have resulted in peptides like cecropin (B1577577) DH, which retains potent antibacterial activity, particularly against Gram-negative bacteria, while exhibiting low cytotoxicity against mammalian cells. researchgate.netnih.gov Cecropin DH demonstrated MICs comparable to the parent this compound against E. coli, P. aeruginosa, B. subtilis, and M. luteus. nih.gov
Another example involves a structural analogue of this compound, MB39, which showed diminished degradation by leaf intercellular fluid compared to native this compound. nih.gov This was associated with the substitution of valine for methionine at residue 11. nih.gov MB39 displayed an average half-life 2.9 times greater than that of this compound in various leaf extracts. researchgate.net
The replacement of two glutamic acid residues with arginine in a lentivirus-derived peptide (LLP1) resulted in an analogue with greater bactericidal activity against both Gram-positive and Gram-negative bacteria, showing 8- to 16-fold higher activity against S. aureus than the parent peptide. oup.com
Hybrid Peptides Incorporating this compound Motifs
Hybrid peptides are created by combining segments from different AMPs to leverage their synergistic properties and enhance activity or specificity. nih.govresearchgate.net this compound motifs, particularly its amphipathic N-terminal segment, are frequently incorporated into hybrid designs. researchgate.net
Hybridization involving the N-terminal regions of Cecropin B and sarcotoxin IA, which differ by only two residues, did not initially show improved antibiotic activity. researchgate.net However, a more successful approach involved the hybrid peptide CA(1–11)CD(12–37), which was over 30 times more active than parental cecropin D against Pseudomonas aeruginosa, Micrococcus luteus, and Bacillus subtilis. researchgate.net This design aimed to increase the charge of the N-terminus while preserving structural motifs. researchgate.net
Cecropin B hybrids like CB-1 [CB(1–24)CB(1–10)] and CB-2 [CB(1–24)-GP-CB(1–10)] have been designed. researchgate.net These peptides, with extra cationic residues, showed reduced activity against liposomes and bacteria compared to natural this compound, but were two- to three-fold more potent against leukemia cancer cells. nih.gov
Hybridization of cecropin A and melittin (B549807) segments has been a particularly successful strategy, resulting in peptides with improved antibacterial spectra and reduced cytotoxicity compared to melittin. apsnet.org For example, the hybrid BP100, derived from cecropin A and melittin, has shown high selectivity towards Gram-negative bacteria and is being explored as a scaffold for drug development. mdpi.com
Synthesis and Characterization of this compound Analogs
The synthesis and characterization of this compound analogs are crucial steps in the development of improved antimicrobial agents. Analogs are typically synthesized using methods like solid-phase peptide synthesis, which offers efficiency and flexibility for laboratory-scale production. mdpi.com However, for longer peptides, the yield and purity from chemical synthesis can be reduced, making biosynthesis of recombinant peptides a more advantageous approach for large-scale production due to lower cost and higher yields. mdpi.com
Synthetic this compound analogs, such as CB-1 and CB-2, have been custom-designed and synthesized to investigate their effects on liposomes, bacteria, and cancer cells. nih.gov Characterization often involves assessing their anti-liposome, anti-bacterial, and anti-cancer activities through various assays. nih.gov For instance, the potency of CB-1 and CB-2 on certain bacteria was about two- to four-fold lower than that of natural this compound based on LC measurements. nih.gov Circular dichroism (CD) measurements are used to determine the helical content of these peptides, indicating that CB, CB-1, and CB-2 have comparable helix contents. nih.gov
Recombinant expression of this compound and its analogs in host systems like Pichia pastoris has been explored. spandidos-publications.com This involves synthesizing the gene encoding the peptide and cloning it into an expression vector. spandidos-publications.com Characterization of recombinant this compound includes assessing its bioactivity in vitro, for example, through agar (B569324) diffusion assays to measure bacteriolytic activity against target bacteria like Bacillus subtilis. d-nb.info Fusion tags, such as six-histidine and SUMO tags, are often used for purification, and their removal and the activity of the cleaved peptide are characterized. d-nb.info
Studies have also characterized the antimicrobial activity of synthetic cecropin analogs against specific microorganisms like Acholeplasma laidlawii, evaluating their lytic activity at different concentrations. hawaii.edu The effectiveness of these analogs is often compared to natural this compound against various bacterial strains. hawaii.edu
Computational Design and Prediction of Novel this compound Derivatives
Computational approaches play a significant role in the rational design and prediction of novel this compound derivatives and other AMPs. These tools and methods allow researchers to analyze sequence-activity relationships, predict structural features, and design peptides with desired properties before experimental synthesis and testing. mdpi.comfrontiersin.org
Bioinformatics prediction tools can assist in designing mutant peptides by analyzing sequences, predicting structural changes, and optimizing properties like positive charge and hydrophobicity. mdpi.com For example, bioinformatics was used in the design of mutant peptides from a cecropin-like region of Heteroscorpine-1, leading to variants with higher antimicrobial activity without increased toxicity. mdpi.com
Computational tools can also be used to predict and analyze anticancer peptides, including those with Cecropin-like structures. mdpi.com Analysis of peptide properties, such as hydrophobic residue distribution and amphipathicity, can help in understanding their mechanism of cytotoxicity. mdpi.com Machine learning algorithms like random forest and support vector machine have been successfully employed in the prediction and characterization of peptides with specific functions. mdpi.com
De novo design methods, often aided by computational algorithms, are used to create novel AMP sequences. frontiersin.org These methods can generate peptide candidates with high therapeutic indexes and promising activity against specific bacteria. frontiersin.org Computational modeling can also be used to investigate the interaction of peptides with ligands and their impact on antibacterial activity. researchgate.net
Computational design can also involve optimizing existing peptide candidates. For instance, a linguistic model of natural AMPs was used to design new sequences, and subsequent heuristic optimization of a lead peptide candidate involved introducing mutations to increase positive charge, hydrophobicity, or improve the segregation of positive and hydrophobic residues based on helical projections. researchgate.net This led to variants with improved activity against various bacteria. researchgate.net
The combination of computational methods and experimental verification is a powerful approach in the development of novel AMPs and their derivatives. frontiersin.org
Microbial Resistance Mechanisms to Cecropin B
Bacterial Adaptive Strategies to Counter Cecropin-B Activity
Bacteria employ a range of adaptive strategies to resist the action of this compound. These mechanisms often involve modifications to the cell envelope, active removal of the peptide, or enzymatic degradation. biorxiv.orgkarger.comcaister.comkarger.com
Modifications of Cell Surface Components (e.g., LPS, Teichoic Acids)
Modifications to the bacterial cell surface are a primary defense mechanism against cationic AMPs like this compound. caister.comroyalsocietypublishing.org The negatively charged nature of bacterial membranes, largely due to components like lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids (TA) in Gram-positive bacteria, facilitates the initial electrostatic attraction and binding of cationic AMPs. frontiersin.orgcaister.comroyalsocietypublishing.orgmdpi.com Bacteria can alter the charge and composition of these molecules to reduce the electrostatic attraction and repel the peptides. frontiersin.orgcaister.comroyalsocietypublishing.org
In Gram-negative bacteria, modifications to the lipid A component of LPS by adding positively charged groups such as 4-amino-4-deoxy-L-arabinose (Ara4N) or phosphoethanolamine (PEA) can decrease the net negative charge of the outer membrane, thereby reducing the binding of cationic AMPs. frontiersin.orgcaister.comroyalsocietypublishing.org The O-antigen, a polysaccharide chain in LPS, can also act as a barrier to AMPs. royalsocietypublishing.org Studies on fish bacterial pathogens like Vibrio anguillarum, Vibrio vulnificus, and Yersinia ruckeri have shown ultrastructural changes in their outer membranes following exposure to this compound, which correlated with increased resistance. nih.govresearchgate.netkarger.com
For Gram-positive bacteria, the alanylation of cell envelope teichoic acids by the dltABCD operon adds positive charges, lowering the attraction of cationic AMPs. nih.govcaister.comroyalsocietypublishing.org This modification in Staphylococcus aureus, for instance, contributes significantly to its enhanced resistance to human AMPs. nih.govcaister.com D-alanylation can also increase cell wall density, suggesting a dual role in electrostatic repulsion and reduced permeability. royalsocietypublishing.org
Capsule production can also contribute to resistance by acting as a shield that prevents interactions between the bacterial surface and cationic AMPs. frontiersin.org
Efflux Pump Systems
Bacterial efflux pumps are membrane proteins that actively transport various substrates, including antibiotics and AMPs, out of the cell. frontiersin.orgkarger.comresearchgate.net These systems can contribute to resistance by reducing the intracellular concentration of this compound, thus preventing it from reaching its target or achieving effective concentrations. researchgate.netkarger.com While the search results specifically mention efflux pumps as a general mechanism of AMP resistance in bacteria, and one study on Klebsiella pneumoniae noted downregulation of efflux pump genes after treatment with encapsulated this compound researchgate.net, direct detailed research findings explicitly linking specific efflux pump systems to this compound resistance were not extensively detailed in the provided snippets beyond general mentions and a study on Haemophilus parasuis where genes in the amino acid transport and metabolism system category were overexpressed in a cecropin-resistant strain, and deletion of a gene encoding a periplasmic substrate-binding protein of an ABC transporter increased sensitivity to this compound. karger.comkarger.com
Proteolytic Degradation of this compound
Bacteria can produce proteases that cleave and inactivate AMPs like this compound. researchgate.netbiorxiv.orgkarger.comfrontiersin.orgkarger.commdpi.com This enzymatic degradation reduces the effective concentration of the peptide in the bacterial environment or at the cell surface. For example, the OmpT protease in Enterobacter cloacae has been identified as a genetic factor contributing to resistance through proteolytic cleavage of cecropins. biorxiv.orgnih.gov Studies have also shown that L-cecropin B is subject to degradation by extracellular enzymes produced by fungi like Aspergillus flavus. nih.gov The use of D-enantiomers of cecropin (B1577577) B has been explored as a strategy to enhance proteolytic resistance while retaining antifungal activity. mdpi.comnih.gov
Fungal and Viral Resistance Mechanisms
While this compound is primarily known for its antibacterial activity, some studies indicate activity against fungi and viruses. nih.govmdpi.comfrontiersin.orgapsnet.orgscielo.br Information on specific fungal and viral resistance mechanisms directly to this compound is less detailed in the provided search results compared to bacterial resistance. However, some general insights into fungal resistance to AMPs and the interaction between insects and fungal pathogens, which produce AMPs like cecropins, can be drawn.
Fungal resistance to AMPs can involve mechanisms such as modifications of the cell wall, which is a primary target for some AMPs. frontiersin.orgcambridge.org The fungal cell wall contains components like ergosterol, beta-1,3-glucan, mannan, and chitin, which can interact with AMPs. nih.gov Resistance in fungi like Candida glabrata to cecropin D-derived peptides has been observed. frontiersin.org Proteolytic degradation of AMPs by fungal enzymes is also a potential resistance mechanism, as seen with L-cecropin B and Aspergillus flavus proteases. nih.gov
Regarding viral resistance, one search result mentions that Cecropin D inhibits porcine reproductive and respiratory syndrome virus (PRRSV) infection and replication in vitro, but specific viral resistance mechanisms to this compound were not detailed. mdpi.com
Co-evolutionary Dynamics Between Hosts and Pathogens Regarding this compound
The interaction between hosts that produce this compound (primarily insects) and their pathogens (bacteria, fungi, and potentially viruses) represents a dynamic co-evolutionary arms race. royalsocietypublishing.orgresearchgate.netd-nb.info As hosts evolve to produce AMPs like this compound as part of their innate immune system, pathogens are under selective pressure to develop resistance mechanisms to survive. nih.govcaister.comroyalsocietypublishing.orgd-nb.info Conversely, the development of resistance in pathogens can drive the evolution of new or modified AMPs in the host. royalsocietypublishing.orgresearchgate.net
This co-evolutionary process is evident in the diverse resistance strategies observed in bacteria, such as cell surface modifications, efflux pumps, and protease production, which are direct responses to the selective pressure exerted by AMPs. biorxiv.orgkarger.comcaister.comkarger.comroyalsocietypublishing.org Similarly, insect hosts can enhance the production of AMPs or strengthen physical barriers in response to repeated infections by pathogens like entomopathogenic fungi. researchgate.net The inducible resistance observed in fish bacterial pathogens to this compound also highlights this dynamic interaction, where exposure to the peptide can lead to physiological changes in the bacteria that reduce susceptibility. nih.govresearchgate.net Understanding these co-evolutionary dynamics is important for predicting the emergence of resistance and developing strategies to overcome it. biorxiv.orgplos.org
Ecological and Evolutionary Significance of Cecropin B
Role of Cecropin-B in Insect Innate Immunity
This compound functions as a primary defense mechanism in the humoral innate immunity of insects. Upon recognition of microbial invaders, particularly bacteria, insects rapidly synthesize and release AMPs like this compound into their hemolymph cambridge.orgmdpi.com. This compound is known for its broad-spectrum activity, demonstrating efficacy against a range of Gram-negative and, to a lesser extent, Gram-positive bacteria oup.comcambridge.orgspandidos-publications.commdpi.comnih.gov. Its mechanism of action primarily involves disrupting the integrity of bacterial cell membranes. wikipedia.orgoup.comcambridge.orgmdpi.commdpi.comfrontiersin.org. As a cationic peptide, this compound interacts with the negatively charged lipid bilayers characteristic of bacterial membranes, leading to pore formation or complete membrane disorganization and subsequent cell lysis wikipedia.orgcambridge.orgmdpi.commdpi.com. Studies have shown that Gram-negative bacteria are often more susceptible to cecropins, including this compound, which has been linked to differences in the composition and properties of their outer membranes compared to Gram-positive bacteria oup.commdpi.comnih.gov. Research on Mythimna separata, for instance, highlights the role of cecropin (B1577577) B in pathogen resistance in this species cambridge.org.
The effectiveness of this compound can be quantified through measures like the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the peptide required to inhibit visible bacterial growth. Research has provided MIC values for this compound against various bacterial species, illustrating its potency. For example, studies on Drosophila melanogaster cecropins, including this compound, have shown varying levels of activity against different Providencia species acs.org. Similarly, investigations into recombinant this compound expressed in Pichia pastoris have provided MIC data against both Gram-positive and Gram-negative bacteria spandidos-publications.com.
| Bacterial Species | This compound Source | MIC (µM) | Reference |
| Escherichia coli BUE55 | Hyalophora cecropia | Low | oup.com |
| Escherichia coli NCTC 11954 | Hyalophora cecropia | Higher | oup.com |
| Staphylococcus aureus | Hyalophora cecropia | Resistant | oup.com |
| Staphylococcus epidermidis | Hyalophora cecropia | Resistant | oup.com |
| Providencia sneebia | Drosophila melanogaster | 32 | acs.org |
| Providencia rettgeri | Drosophila melanogaster | 64 | acs.org |
| Providencia burhodogranariea B | Drosophila melanogaster | Lower than CecA/C | acs.org |
| Providencia burhodogranariea D | Drosophila melanogaster | Lower than CecA/C | acs.org |
| Escherichia coli | Recombinant (P. pastoris) | Varied | spandidos-publications.comnih.gov |
| Staphylococcus aureus | Recombinant (P. pastoris) | Varied | spandidos-publications.com |
Note: MIC values can vary depending on the specific bacterial strain, assay conditions, and the source/purity of the this compound peptide.
While primarily recognized for antibacterial activity, some studies have also indicated antifungal capacity for this compound, though often requiring higher concentrations compared to its antibacterial effects mdpi.comfrontiersin.org.
Comparative Analysis of this compound Across Different Species
Cecropins, including the B type, are not confined to Hyalophora cecropia. Structurally related cecropins have been identified and characterized in a wide range of insect species across different orders, including Lepidoptera, Diptera, and Coleoptera wikipedia.orgmdpi.commalariaworld.org. Examples include Bombyx mori (silkworm), Mythimna separata, and Drosophila melanogaster cambridge.orgspandidos-publications.commdpi.com. While sharing core structural features, such as the alpha-helical conformation and cationic nature, the amino acid sequences of cecropins, including this compound variants, can exhibit variations across species wikipedia.orgspandidos-publications.commdpi.commalariaworld.org.
Comparative studies reveal that the antimicrobial spectrum and potency of this compound can differ depending on the species from which it is derived and the target microorganism oup.comnih.govacs.org. For instance, the activity of Drosophila melanogaster this compound against different Providencia species varies, and single amino acid changes can significantly impact its effectiveness acs.org. Similarly, comparisons between this compound from H. cecropia and newly identified cecropins from other insects show comparable but sometimes lower efficiencies against certain bacteria nih.gov.
This comparative analysis highlights the functional diversity within the cecropin family across the insect kingdom, suggesting adaptations to the specific microbial challenges faced by different species in their ecological niches acs.org.
Evolutionary Conservation and Diversification of this compound Genes
The presence of cecropins, including homologous this compound genes, across diverse insect lineages points to their evolutionary conservation as essential components of the innate immune system mdpi.comspandidos-publications.commdpi.com. Phylogenetic studies of cecropin genes from species like Bombyx mori and Spodoptera exigua suggest a common ancestral origin for these genes researchgate.net.
However, alongside conservation, there is also significant evidence of diversification within the cecropin gene family. This diversification is driven by evolutionary processes such as gene duplication, which can lead to multiple copies of cecropin genes within a single genome mdpi.commdpi.comresearchgate.net. These duplicated genes can then undergo further diversification through mutations, potentially leading to peptides with altered sequences and potentially different or specialized antimicrobial activities acs.org.
In species like Drosophila, cecropin genes are often found in clusters, and the gene family is thought to evolve according to a birth-and-death model, where new genes arise through duplication, and some copies are subsequently lost or become pseudogenes mdpi.comresearchgate.net. This dynamic evolutionary process of gene duplication, diversification, and loss contributes to the observed sequence variability and functional nuances among cecropins within and between species mdpi.comresearchgate.net. The extensive diversity of cecropin genes observed in groups like Lepidoptera and Trichoptera suggests a significant role for this peptide family in their defense strategies mdpi.com. This evolutionary interplay between conservation of core immune function and diversification to meet specific environmental pressures underscores the ecological significance of this compound and the cecropin family in insect survival.
Advanced Methodologies for the Study of Cecropin B
Spectroscopic and Biophysical Techniques for Structure-Function Analysis
Spectroscopic and biophysical techniques are indispensable tools for elucidating the relationship between the structure of Cecropin-B and its biological function. These methods provide detailed information about the peptide's secondary and tertiary structure, its interaction kinetics and thermodynamics with membranes, and its orientation within the lipid bilayer.
Circular Dichroism (CD) Spectroscopy for Secondary Structure
Circular Dichroism (CD) spectroscopy is a widely used technique to determine the secondary structure content of peptides and proteins. For this compound, CD spectroscopy is particularly valuable for observing conformational changes that occur upon interaction with membrane-mimetic environments, such as detergents or liposomes.
In aqueous buffer, this compound typically exists in a disordered or random coil conformation, as indicated by a single minimum in the CD spectrum around 200 nm. acs.orgnih.gov However, in the presence of membrane mimics like sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE), the peptide undergoes a conformational shift, folding into an alpha-helical structure. acs.org This is evidenced by the appearance of characteristic double minima at approximately 208 and 222 nm and a maximum at 195 nm in the CD spectrum. acs.org This structural transition to an alpha-helix upon encountering a membrane-like environment is considered essential for the membrane-disrupting mechanism of cecropins. acs.org Studies on Cecropin (B1577577) B-like peptides have also confirmed this behavior, showing increased helical content in the presence of SDS. nih.govscielo.br
Data from CD spectroscopy can be used to estimate the percentage of helicity in different conditions. For instance, studies on Drosophila melanogaster cecropins, including Cecropin B, have shown a significant increase in percent helicity when the peptides are in the presence of SDS or TFE compared to buffer alone. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structure
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information about peptides in solution or in membrane-mimetic environments like micelles. For this compound and its analogs, NMR has been instrumental in determining their three-dimensional structures and understanding how they orient and interact within lipid bilayers.
Two-dimensional NMR spectroscopy has been used to determine the solution structure of Cecropin B derivatives, such as Cecropin B1, in membrane-mimetic solutions like hexafluoroisopropanol (HFIP). nih.govnthu.edu.tw These studies have revealed that Cecropin B1 adopts a helix-hinge-helix structure, consisting of two alpha-helical segments connected by a flexible hinge region. nih.govnthu.edu.tw Specifically, Cecropin B1 was shown to have helices spanning residues 3 to 22 and 26 to 33, linked by a hinge formed by Gly-23 and Pro-24, with Lys-25 partially incorporated into the hinge. nih.govnthu.edu.tw The bent angle between the two helical segments was determined to be between 100 and 110 degrees. nih.govnthu.edu.tw
Solid-state NMR spectroscopy is particularly useful for studying the structure and dynamics of membrane-associated polypeptides in oriented phospholipid bilayers, providing information about their alignment with respect to the bilayer surface. tandfonline.com While specific high-resolution solid-state NMR structures of this compound itself in membranes were not detailed in the search results, the technique is broadly applicable to understanding how peptides like cecropins interact with and perturb membranes. tandfonline.com
Fluorescence Spectroscopy for Membrane Interaction Studies
Fluorescence spectroscopy, particularly using intrinsic tryptophan fluorescence or extrinsic fluorescent probes, is a powerful technique to investigate the interaction of this compound with biological membranes. This method can provide insights into peptide binding, insertion depth, and the resulting changes in membrane properties.
This compound contains a tryptophan residue (Trp) at position 2, whose intrinsic fluorescence can be used to study its interaction with membranes. rsc.org Upon interaction with bacterial membranes or model lipid vesicles, changes in the tryptophan fluorescence spectrum, such as shifts in emission maximum (blue shift) and changes in fluorescence intensity, indicate that the Trp residue is moving into a less polar environment, such as the hydrophobic core of the membrane. rsc.orgpsu.edu Studies using synthetic Cecropin B-like peptides have shown an enhancement in fluorescence intensity and a blue shift upon mixing with Pseudomonas aeruginosa membranes, suggesting penetration of the peptide into the membrane. rsc.orgpsu.edu Quenching experiments using water-soluble quenchers like acrylamide (B121943) can further reveal the location of the tryptophan residue within the membrane. rsc.orgpsu.edu Results have indicated that the Trp molecule penetrates into the membrane but remains close to the interface region. rsc.orgpsu.edu
Fluorescence spectroscopy can also be used to monitor membrane permeabilization induced by this compound, often by tracking the leakage of fluorescent dyes from liposomes. nih.gov
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a direct label-free technique used to measure the thermodynamic parameters of molecular interactions, including binding affinity ( or ), enthalpy (), entropy (), and stoichiometry (). harvard.eduwikipedia.orgwhiterose.ac.ukmpg.de ITC can quantify the heat released or absorbed during the binding process as one molecule is incrementally titrated into a solution containing the other molecule. harvard.eduwikipedia.orgwhiterose.ac.uk
While specific ITC data for the interaction of native this compound with membranes was not prominently featured in the search results, ITC is a standard technique for studying peptide-membrane interactions and has been applied to cecropin-melittin hybrid peptides and the interaction of hyaluronan-cecropin B. nih.govacs.org ITC can provide valuable thermodynamic profiles of this compound binding to lipid bilayers, revealing whether the interaction is primarily driven by enthalpy (e.g., strong electrostatic or hydrogen bonding) or entropy (e.g., hydrophobic effect or release of bound water molecules). harvard.eduwikipedia.orgwhiterose.ac.uk These thermodynamic insights are crucial for understanding the driving forces behind this compound's membrane interactions.
Surface Plasmon Resonance (SPR) for Interaction Kinetics
Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of binding events between molecules. youtube.comfrontiersin.org It is widely used to determine the kinetics (association rate constant, , and dissociation rate constant, ) and affinity () of molecular interactions. youtube.comfrontiersin.org SPR measures changes in the refractive index near a sensor surface as molecules bind or dissociate. youtube.com
SPR has been employed to study the interaction of this compound and its analogs with immobilized liposomes or lipid monolayers, mimicking bacterial membranes. nthu.edu.twnthu.edu.tw By flowing different concentrations of the peptide over the immobilized lipid surface, sensorgrams are generated, showing the change in resonance units (RU) over time as the peptide binds and dissociates. nthu.edu.twnthu.edu.tw Analysis of these sensorgrams allows for the determination of binding kinetics and affinity. nthu.edu.tw Studies using SPR have shown that this compound and its analogs can bind to lipid monolayers, and the binding capacity can be influenced by the lipid composition, such as the content of negatively charged phospholipids. nthu.edu.tw SPR can also provide insights into the mechanism of membrane disruption by observing changes in the SPR signal that correspond to peptide binding and/or membrane perturbation. nthu.edu.tw
Microscopic Techniques for Cellular and Subcellular Effects
Microscopic techniques provide visual evidence of the effects of this compound on the morphology and ultrastructure of target cells. Electron microscopy, in particular, offers high-resolution images that can reveal the damage inflicted upon bacterial and cancer cells by the peptide.
Scanning Electron Microscopy (SEM) has been used to observe the morphological changes on the surface of bacteria and cancer cells treated with this compound. Studies have shown that exposure to this compound can lead to significant alterations in the cell membrane, including the appearance of blisters, dents, and surface roughness on bacterial cells. nih.gov For cancer cells, SEM observations have revealed disrupted cell membranes with only small islands of intact surface remaining after this compound treatment. researchgate.net These visual findings support the membrane-disrupting mechanism of this compound. SEM studies have also suggested that the presence of microvilli on cancer cells may enhance the cytolytic effect of cecropins by providing more surface area for peptide binding. nih.gov
Transmission Electron Microscopy (TEM) provides even higher-resolution images, allowing for the examination of the internal ultrastructure of cells treated with this compound. TEM studies have shown that this compound can cause damage to the cell wall, cell membrane, and intracellular organelles in target microorganisms like Candida albicans. mdpi.com Observations have included changes in cell morphology and structural integrity, with the damage becoming more severe over time and with increasing peptide concentration. mdpi.com TEM has also been used to examine the effects of this compound and its analogs on bacterial cells, revealing different morphological changes depending on the peptide's characteristics. nthu.edu.tw
Atomic Force Microscopy (AFM) for Membrane Disruption Visualization
Atomic Force Microscopy (AFM) is a powerful tool for visualizing the surface topography of biological samples at the nanoscale, including the real-time observation of membrane disruption by antimicrobial peptides such as this compound. AFM allows for direct visualization of changes in lipid bilayers upon interaction with peptides, providing sub-nanometer spatial resolution ucl.ac.uk. This technique is particularly useful for studying the dynamic processes of membrane disruption in aqueous solutions ucl.ac.uk.
Studies utilizing AFM have provided nanoscale visualization of membrane disruption by naturally occurring antimicrobial peptides like this compound ucl.ac.uk. By comparing the effects of this compound with structurally modified peptides, researchers can gain insights into how specific structural features influence the mechanism of action ucl.ac.uk. AFM can identify different membrane disruption mechanisms, including poration (barrel-stave and toroidal models), carpet disruption leading to micellization, phospholipid clustering, induction of non-lamellar phases, bilayer thinning, monolayer removal, and the formation of nanoscale pits ucl.ac.uk. Research on the interaction of Cecropin B with Haemophilus parasuis membranes using AFM revealed protrusions and leakage, supporting a pore-forming mechanism nih.govresearchgate.net. The extent of membrane damage observed via AFM increased with higher concentrations of Cecropin B nih.govresearchgate.net.
Transmission Electron Microscopy (TEM) for Cell Damage Assessment
Transmission Electron Microscopy (TEM) provides high-resolution images of the internal structure of cells, allowing for detailed assessment of cellular damage caused by antimicrobial peptides like this compound. TEM can reveal morphological changes within bacteria and other microorganisms upon exposure to the peptide.
TEM studies on Escherichia coli treated with Cecropin B have shown significant morphological changes, including severe swelling and the distension of the outer membrane away from the plasma membrane nih.gov. These observations suggest that Cecropin B causes gross disruption of the outer membrane in Gram-negative bacteria nih.gov. Immuno-gold staining combined with TEM has further demonstrated that cytoplasmic proteins remain within the cytoplasm after Cecropin B treatment, reinforcing the idea of outer membrane damage without immediate leakage of internal contents nih.gov. In studies investigating the effects of Cecropin on Candida albicans, TEM images showed damage to the cell wall, which became rough and nicked, ultimately leading to cell death mdpi.com. The damage observed via TEM became more severe over time mdpi.com. TEM images of Haemophilus parasuis treated with Cecropin B have also shown lysed cells researchgate.net. Comparisons of morphological changes induced by natural Cecropin B and its analogs using TEM can reveal different killing pathways associated with structural variations in the peptides scispace.com.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation approaches are crucial for gaining a detailed understanding of the interactions between this compound and biological membranes at an atomic level. These computational methods can complement experimental observations by providing dynamic insights into peptide behavior and membrane responses.
Molecular Dynamics (MD) Simulations of Peptide-Membrane Interactions
Molecular Dynamics (MD) simulations are widely used to study the binding, translocation, and pore-forming mechanisms of antimicrobial peptides within lipid bilayers biorxiv.orgspringernature.com. For this compound, MD simulations provide insights into the stability and orientation of the peptide in membranes and the resulting membrane deformations cabidigitallibrary.orgresearchgate.net.
MD simulations investigating the interaction between Cecropin P (a related cecropin) and model POPE lipid bilayers have indicated that the stability of the interaction is maintained by both electrostatic and hydrophobic forces cabidigitallibrary.orgresearchgate.net. An orientation where the apolar side of the peptide helix is buried in the hydrophobic lipid tails and the positively charged side interacts with the lipid phosphate (B84403) groups is highly favored cabidigitallibrary.orgresearchgate.net. These results support the "carpet" type mechanism, where peptides accumulate on the bilayer surface and disrupt it in a detergent-like manner at high concentrations cabidigitallibrary.orgresearchgate.net. MD simulations have also been used to study the cooperative modes of action of Cecropin B, suggesting a mechanism where the peptide inserts into an anionic membrane with its amphipathic N-terminal segment, supported by the hydrophobic C-terminal segment of a second peptide, potentially sustaining a pore acs.org. Simulations have also explored the role of hydrophobicity and electrostatics in Cecropin-membrane interactions, suggesting that hydrophobic characteristics may facilitate peptide penetration researchgate.net. MD simulations can also be applied to study peptide translocation across the outer membrane of Gram-negative bacteria and the potential for water channel formation biorxiv.org. Computational modeling, including MD simulations, can be used to propose inferences for biological processes related to this compound, such as the promotion of intein self-cleavage in recombinant expression systems nih.gov.
Homology Modeling and De Novo Peptide Design Software
Homology modeling and de novo peptide design software are valuable tools for predicting the three-dimensional structure of this compound and designing novel peptides with potentially enhanced or altered activities.
Homology modeling involves building a 3D model of a protein based on the known structure of a related protein (template) nih.govnih.gov. This approach can be used to predict the secondary and tertiary structure of this compound, which typically features an amphipathic N-terminal α-helix and a hydrophobic C-terminal α-helix linked by a hinge region scispace.comresearchgate.netd-nb.info. Software like SWISS-MODEL and Accelrys Discovery Studio can be utilized for homology modeling nih.govnih.gov.
De novo peptide design involves creating new peptide sequences from scratch, often based on desired physicochemical properties and structural motifs known to be important for antimicrobial activity, such as cationic charge and amphipathicity nih.govplos.orgmdpi.comrsc.org. This approach allows for the design of peptides free from the constraints of natural selection, using established amino acid preferences at primary and secondary structure levels rsc.org. Software packages are being developed to aid in biofunctional peptide design, including methods like Rosetta rsc.org. These tools can help in assessing biomedical hypotheses that might be difficult or expensive to test experimentally rsc.org. De novo design, sometimes aided by databases of antimicrobial peptides, can lead to the creation of novel peptides with potent antimicrobial activity and low toxicity to eukaryotic cells nih.gov.
Genetic and Proteomic Approaches
Genetic and proteomic approaches are essential for studying the gene encoding this compound, understanding its expression, and analyzing the peptide itself.
Gene Amplification and Cloning Techniques (e.g., PCR, Recombinant Expression)
Gene amplification and cloning techniques, such as Polymerase Chain Reaction (PCR) and recombinant expression, are fundamental for obtaining sufficient quantities of the this compound gene and producing the peptide in heterologous systems for research and potential applications.
PCR is widely used to amplify the gene encoding this compound from various sources, such as insect larvae or genomic DNA nih.govcambridge.orgnih.govtandfonline.com. Different PCR techniques, including recursive PCR, can be employed for this purpose nih.gov. Once amplified, the this compound gene can be cloned into various plasmid vectors, such as pPICZαA for expression in yeast or pET vectors for expression in bacteria nih.govscielo.brspandidos-publications.com.
Recombinant expression involves introducing the cloned gene into a host organism (e.g., Pichia pastoris or Escherichia coli) to produce the this compound peptide nih.govd-nb.infonih.govscielo.brspandidos-publications.com. This allows for the production of larger quantities of the peptide compared to extraction from natural sources nih.govnih.govspandidos-publications.com. Recombinant expression systems often involve inducible promoters to control peptide production nih.gov. Strategies such as fusing this compound to tag proteins like SUMO can be used to improve expression and purification, although the tag may need to be cleaved to restore full activity d-nb.info. Recombinant this compound produced in systems like Pichia pastoris has shown broad-spectrum antimicrobial activity nih.govspandidos-publications.com. Genetic engineering techniques, including the use of PCR and cloning, have also been applied to introduce the this compound gene into plants like tomato and rice to enhance resistance against bacterial diseases nih.govresearchgate.net.
Proteomic Analysis of Microbial Responses to this compound
Proteomic analysis involves the large-scale study of proteins, providing a comprehensive view of protein expression levels and modifications within a cell or organism. While direct proteomic studies specifically detailing microbial responses to this compound are not extensively highlighted in the provided search results, proteomic analysis is a relevant methodology for understanding the complex cellular changes induced by antimicrobial agents. Studies on the immune response in insects, where cecropins are naturally produced, have utilized proteomic analysis to identify induced antimicrobial peptides, including cecropin-like peptides, following bacterial infection. nih.govasm.org This demonstrates the utility of proteomics in identifying and characterizing the peptide itself within a biological system. Furthermore, proteomic analysis has been employed to investigate bacterial resistance mechanisms to other antimicrobial agents and their impact on susceptibility to antimicrobial peptides like cecropin A, indicating the potential of this approach to study microbial adaptation and response to this compound exposure. asm.org Applying proteomic techniques could reveal how microorganisms alter their protein profiles in the presence of this compound, potentially identifying resistance pathways or cellular processes affected by the peptide.
In Vitro and Ex Vivo Assays for Biological Activity
In vitro and ex vivo assays are fundamental tools for evaluating the biological activity of this compound, allowing for controlled assessment of its effects on various cell types and biological processes outside a living organism. These assays provide quantitative data on antimicrobial potency, membrane interactions, and cytotoxicity. scirp.orgwikipedia.orgfishersci.caresearchgate.netresearchgate.netnih.govnih.govnih.gov
Antimicrobial Susceptibility Testing (MIC, MBC)
Antimicrobial susceptibility testing, particularly the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), is a standard method to quantify the potency of an antimicrobial agent against specific microorganisms. The MIC is the lowest concentration of the agent that inhibits visible growth of a microorganism after incubation, while the MBC is the lowest concentration that results in a significant reduction (typically >99.9%) in viable bacteria. nih.gov These tests are commonly performed using broth microdilution methods. nih.govjapsonline.com
Studies have reported MIC and MBC values for cecropins and cecropin-like peptides against a range of bacteria and fungi. For example, a cecropin-like peptide (HEA-9) showed similar MIC and MBC values of 12.5 µM against both sensitive and multidrug-resistant strains of Staphylococcus aureus and Escherichia coli, indicating bactericidal activity. japsonline.com Another study on cecropin A, a closely related peptide, reported MIC values against various anaerobic bacteria, such as Bacteroides fragilis, Cutibacterium acnes, and Peptostreptococcus species, ranging from 4 µg/mL to 50 µg/mL, with corresponding MBC values. pjps.pk While specific comprehensive MIC and MBC data solely for this compound against a broad spectrum of pathogens were not extensively detailed across the provided results, these methodologies are directly applicable and routinely used to assess this compound's antimicrobial spectrum and potency.
Time-Kill Assays
Time-kill assays are used to determine the rate at which an antimicrobial agent kills microorganisms. These assays involve incubating a standardized microbial suspension with different concentrations of the antimicrobial peptide over time and periodically sampling the culture to determine the number of viable cells. asm.orgmdpi.com
Research on cecropins and related peptides has demonstrated rapid killing kinetics. For instance, a study on a cecropin-like peptide showed that bacteria treated with a specific mutant peptide were killed rapidly, with significant reductions in viable counts within a few hours. mdpi.com Another study investigating a cecropin peptide's effect on Candida albicans found that at a concentration of 1.8 μg/mL (2 × MIC), the fungus could be completely killed within 40 minutes. nih.gov Time-kill curves provide valuable information about whether a peptide is bacteriostatic or bactericidal and the speed of its action.
Biofilm Inhibition and Eradication Assays
Biofilms are structured communities of microorganisms encased in a self-produced matrix, which often exhibit increased resistance to antimicrobial agents. Assays for biofilm inhibition and eradication evaluate the ability of this compound to prevent biofilm formation or to disrupt and kill microorganisms within established biofilms. These assays often involve growing biofilms on surfaces (e.g., in microplates) and then treating them with the peptide, followed by methods like crystal violet staining to quantify biofilm biomass or viable cell counts within the biofilm. fishersci.cacabidigitallibrary.org
Studies on cecropins and their derivatives have shown promising antibiofilm activity. For example, Cecropin A-melittin hybrid peptides have demonstrated activity against Pseudomonas aeruginosa biofilms, including the ability to inhibit biofilm formation and eradicate preformed biofilms. fishersci.cacabidigitallibrary.org A synthetic analog of a silkworm Cecropin B variant (D-Q53 CecB) was shown to inhibit P. aeruginosa biofilm formation at concentrations equal to or greater than the MIC, and even at sub-MIC concentrations. cenmed.com These findings highlight the potential of this compound and its variants as agents against biofilm-associated infections.
Differential Membrane Interactions and Selectivity Profile Assessments
A key aspect of antimicrobial peptides is their ability to selectively target microbial membranes while exhibiting lower toxicity towards host mammalian cells. Assays assessing differential membrane interactions and selectivity profiles investigate how this compound interacts with different types of lipid bilayers that mimic bacterial and mammalian cell membranes. Techniques such as using model lipid bilayers (e.g., composed of POPC/Chol for mammalian membranes and PE/PG for bacterial membranes) and monitoring peptide-induced changes in membrane structure and permeability are employed. researchgate.netacs.org
This compound has been shown to exhibit selectivity towards negatively charged lipid bilayers, characteristic of bacterial membranes, compared to zwitterionic mammalian membranes. researchgate.netacs.org Its interaction with bacterial membranes can involve electrostatically driven adsorption followed by insertion into the lipid bilayer, leading to membrane fluidization, swelling, and ultimately rupture through the formation of peptide-lipid aggregates. researchgate.net The amphipathic nature of cecropins, with a positively charged N-terminal region and a more hydrophobic C-terminal region, plays a crucial role in their membrane interactions and selective toxicity. scirp.orgnthu.edu.tw Studies also assess the hemolytic activity of peptides as a measure of their toxicity towards red blood cells, providing an indication of their selectivity against mammalian cells. japsonline.com
Cell Viability Assays on Various Cell Lines (bacterial, fungal, cancer)
Cell viability assays are used to measure the number of live cells or the metabolic activity of cells after treatment with this compound. These assays are applied to bacterial, fungal, and various mammalian cell lines, including cancer cells, to assess the peptide's cytotoxic effects and its selectivity. Common methods include the MTT, WST-1, and LDH release assays. scirp.orgwikipedia.orgnih.govexplorationpub.comresearchgate.netresearchgate.net
This compound has demonstrated cytotoxic effects on various cancer cell lines while showing lower toxicity towards normal mammalian cells. Studies have evaluated the effects of Cecropin-A and this compound on cancer cell lines such as MDA-MB-231 (breast adenocarcinoma) and M14K (human mesothelioma), showing dose-dependent inhibition of viability and proliferation. scirp.orgexplorationpub.com For instance, Cecropin B at 120 µM concentration showed approximately 33.16% cytostasis in MDA-MB-231 cells and 22.56% cytostasis in M14K cells after 72 hours. scirp.org Cecropin XJ, another cecropin peptide, selectively inhibited the proliferation of human gastric cancer cells without significantly affecting normal gastric epithelial cells. nih.govexplorationpub.com Assays like LDH release also provide insights into membrane damage and cell lysis. researchgate.net These studies collectively indicate the potential of this compound as a selective cytotoxic agent.
| Assay Type | Purpose | Relevant Findings for this compound (or related cecropins) |
| Antimicrobial Susceptibility Testing (MIC, MBC) | Quantify antimicrobial potency and determine if bactericidal/fungicidal. | Cecropin-like peptides show activity against Gram-positive and Gram-negative bacteria; specific MIC/MBC values vary by peptide and microorganism. japsonline.compjps.pk |
| Time-Kill Assays | Determine the rate of microbial killing. | Rapid killing observed for cecropins against bacteria and fungi, with significant reduction in viable cells within minutes to hours. mdpi.comnih.gov |
| Biofilm Inhibition and Eradication Assays | Evaluate effects on microbial biofilms. | Cecropins and variants can inhibit biofilm formation and eradicate preformed biofilms in various bacterial species. fishersci.cacabidigitallibrary.orgcenmed.com |
| Differential Membrane Interactions | Study interaction with different membrane types (bacterial vs. mammalian). | Selective interaction with negatively charged bacterial membranes compared to zwitterionic mammalian membranes. researchgate.netacs.org |
| Cell Viability Assays | Assess cytotoxicity on various cell lines. | Cytotoxic effects observed on various cancer cell lines with lower toxicity towards normal mammalian cells. scirp.orgnih.govexplorationpub.comresearchgate.net |
Immunomodulatory Assays in Cell Culture Models (e.g., cytokine production)
This compound, an antimicrobial peptide originally isolated from insects, has been investigated for its potential immunomodulatory properties, particularly its effects on cytokine production in various cell culture models. These in vitro assays provide insights into how this compound might influence host immune responses.
Studies have utilized cell lines such as mouse macrophage RAW264.7 cells to evaluate the impact of this compound and its derivatives on pro-inflammatory cytokine release. In one study involving LPS-stimulated RAW264.7 cells, this compound demonstrated an inhibitory effect on the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govresearchgate.net Specifically, at a concentration of 10 µM, this compound blocked TNF-α release by 58.4% and IL-6 release by 90.1% when cells were stimulated with 20 ng/mL LPS. nih.govresearchgate.net This suggests that this compound can mitigate the inflammatory response induced by bacterial components in macrophage cell cultures.
Another study using a rainbow trout monocyte/macrophage cell line (RTS11) showed that treatment with this compound resulted in elevated mRNA levels of interleukin-1 beta (IL-1β) and cyclooxygenase-2 (COX-2), both of which are associated with pro-inflammatory responses. d-nb.info This indicates a potentially different immunomodulatory effect of this compound depending on the cell type and organism.
Research on a truncated this compound peptide, KN-17, in RAW264.7 cells demonstrated its ability to influence macrophage polarization. This derivative was shown to downregulate pro-inflammatory factors and upregulate anti-inflammatory factors, promoting a shift from the M1 to the M2 macrophage phenotype. mdpi.com This suggests that modifications to the this compound sequence can alter its immunomodulatory profile.
Furthermore, studies on other cecropins and cecropin-like peptides in various cell culture systems provide broader context for the immunomodulatory potential of this peptide family. For instance, Cecropin A has been shown to influence cytokine production in chicken hepatic cell co-cultures, decreasing the production of pro-inflammatory cytokines like IL-6, IL-8, and IFN-γ, while also diminishing levels of anti-inflammatory cytokines such as IL-10 and TGF-ß1. nih.govfrontiersin.org Anisaxin-2S, a cecropin-like peptide, has been observed to induce upregulation of cytokines like IL6, TNFα, and IFNγ in common carp (B13450389) blood cells, with the specific cytokine repertoire influenced by the presence or absence of a co-stimulatory antigen. frontiersin.orgnih.gov
These findings highlight the complex and context-dependent nature of this compound's immunomodulatory effects in cell culture models, demonstrating its capacity to influence the production of both pro- and anti-inflammatory cytokines.
Data from selected immunomodulatory assays in cell culture models are summarized below:
| Cell Line | Stimulus | Peptide (Concentration) | Observed Effect on Cytokine Production | Reference |
| RAW264.7 (Mouse macrophage) | LPS (20 ng/mL) | This compound (10 µM) | Inhibited TNF-α release (58.4%), Inhibited IL-6 release (90.1%) | nih.govresearchgate.net |
| RTS11 (Rainbow trout monocyte/macrophage) | Not specified (Cecropin B treatment) | This compound | Elevated mRNA levels of IL-1β and COX-2 | d-nb.info |
| RAW264.7 (Mouse macrophage) | LPS | KN-17 (Truncated this compound) | Downregulated pro-inflammatory factors, Upregulated anti-inflammatory factors | mdpi.com |
Research Applications and Potential Research Avenues of Cecropin B
Cecropin-B as a Research Tool for Understanding Host-Pathogen Interactions
This compound plays a crucial role in the innate immune system of insects, acting as a key effector molecule against invading pathogens. Research utilizing this compound helps to elucidate the complex mechanisms underlying host-pathogen interactions in invertebrates. Studies in Drosophila have shown that cecropins contribute to the control of certain Gram-negative bacteria and fungi, providing genetic evidence for their role in insect host defense researchgate.net. Generating fly lines lacking specific cecropin (B1577577) genes, including this compound, serves as a powerful tool to address the function of these immune effectors in the context of host-pathogen dynamics researchgate.net. Furthermore, investigating the expression and activity of cecropin genes, such as the one encoding Mythimna separata cecropin B, in response to infection by entomopathogenic microorganisms like Beauveria bassiana and Bacillus thuringiensis provides insights into the molecular basis of insect resistance cambridge.org. Temperature can also influence host-pathogen interactions and the inhibitory activity of cecropin against bacteria like Pseudomonas protegens, highlighting the environmental factors that modulate these relationships wur.nl.
Investigation of this compound in Non-Human Organismal Models
This compound's effects have been extensively studied in various non-human organismal models, ranging from insects to mammals, to understand its efficacy and explore its mechanistic insights beyond direct antimicrobial action.
Efficacy in Insect Models of Infection
Insect models are particularly relevant for studying this compound, given its origin and primary role in insect immunity. Research in Mythimna separata larvae has demonstrated that cecropin B contributes to the insect's survival against infection by Beauveria bassiana and Bacillus thuringiensis cambridge.org. A cecropin B-like peptide identified in the soybean caterpillar Anticarsia gemmatalis has shown in vitro activity against Bacillus thuringiensis, suggesting its potential involvement in the insect's resistance mechanisms to biological control agents scielo.br. Studies in Drosophila have confirmed that cecropins are essential for defense against certain Gram-negative bacteria and fungi researchgate.net.
Studies in Mammalian Animal Models for Mechanistic Insights (e.g., immunomodulation, apoptosis)
Beyond its antimicrobial properties, this compound and its derivatives have been investigated in mammalian models to understand their effects on host cells, including potential immunomodulatory effects and the induction of apoptosis. Some studies suggest that certain cationic peptides, including cecropins, can exhibit cytotoxic effects on cancer cells while being less harmful to normal mammalian cells scirp.org. This selective toxicity makes them attractive candidates for further investigation. The ability of these peptides to interact with cell membranes and induce apoptosis has been observed in various mammalian cell lines scirp.org. For instance, the cytotoxic effect of Cecropin B has been evaluated on tumor cell lines like MDA-MB-231 and M14K, showing concentration-dependent effects on cell viability and apoptosis scirp.org. Immunomodulatory functions of antimicrobial peptides, including the potential for stimulating chemokine secretion and influencing inflammatory responses, are also areas of research, although specific detailed mechanisms for this compound in mammalian models require further exploration frontiersin.org. Immobilization of Cecropin B onto titanium substrates has shown improved cytocompatibility and reduced inflammation responses in studies involving macrophages, indicating potential immunomodulatory effects in the context of biomaterials nih.gov.
Biotechnological Applications of this compound and its Derivatives in Research Contexts
The properties of this compound, such as its membrane-disrupting activity and stability, make it a promising candidate for various biotechnological applications currently in the research phase.
Surface Functionalization for Antimicrobial Materials (research phase)
Research is exploring the immobilization of this compound and its derivatives onto material surfaces to create antimicrobial materials. This approach aims to prevent bacterial colonization and biofilm formation on surfaces relevant to medical devices, implants, and other applications. Functionalizing titanium surfaces with Cecropin B has been shown to inhibit the adhesion and growth of both Gram-positive and Gram-negative bacteria in vitro, as well as reduce inflammation responses of macrophages nih.gov. This research suggests potential for developing antibacterial titanium-based implants nih.gov. Similarly, studies involving the functionalization of surfaces with other antimicrobial peptides, including cecropin A, demonstrate the potential of this strategy for creating bactericidal materials cabidigitallibrary.org. The immobilization method significantly influences the effectiveness of the resulting antimicrobial surface cabidigitallibrary.org.
Integration into Biosensors for Pathogen Detection (research phase)
This compound's ability to interact with bacterial membranes is being investigated for its potential use in biosensors for pathogen detection. Research has explored using antimicrobial peptides, including cecropins, as recognition molecules in biosensor assays to capture and detect bacteria frontiersin.orgmdpi.com. A novel liquid-crystal biosensor utilizing gold nanoparticles for signal amplification has been developed for the detection of Cecropin B itself, demonstrating the potential for sensitive detection methods researchgate.net. Other studies have evaluated cecropins for the biodetection of viral particles and bacterial cells using fluorescent labels frontiersin.org. The immobilization of antimicrobial peptides on various substrates, such as glass slides or gold microelectrodes, is a key aspect of developing AMP-based biosensors for detecting specific pathogens like Escherichia coli and Salmonella typhimurium frontiersin.orgmdpi.com.
Transgenic Plant Development for Enhanced Disease Resistance (research phase)
Research has investigated the potential of introducing the gene encoding this compound into plants to confer enhanced resistance against bacterial pathogens. Studies have explored the expression of synthesized this compound genes in transgenic plants, such as tomato and citrus, to evaluate their impact on disease susceptibility. nih.govnih.govasm.org
In transgenic tomato plants, expression of a synthesized this compound gene fused to a secretory signal peptide sequence demonstrated significant resistance to bacterial wilt (Ralstonia solanacearum) and bacterial spot (Xanthomonas campestris pv. vesicatoria). nih.govasm.org While the levels of expressed this compound in these plants were considerably lower than the in vitro concentrations required for 50% bacterial survival (S50), the transgenic plants exhibited enhanced resistance in in vivo studies. nih.govasm.org
Similarly, transgenic citrus plants expressing plant codon-optimized synthetic this compound genes specifically in the phloem showed decreased susceptibility to Huanglongbing (HLB), a destructive citrus disease associated with Candidatus Liberibacter asiaticus bacteria. nih.gov Transgenic lines evaluated over a year exhibited reduced disease severity and significantly lower bacterial populations compared to control plants. nih.gov Lines with the lowest bacterial populations showed no visible symptoms. nih.gov
However, research into transgenic expression of cecropin B genes in plants has also yielded variable and sometimes contradictory results regarding pathogen resistance in other studies, such as in tobacco. csic.es This suggests that factors like the specific plant species, the targeted pathogen, the level and location of peptide expression, and potential peptide degradation by plant proteases can influence the outcome. nih.govcsic.es Protecting this compound from cellular degradation within the plant is considered vital for exploiting its antibacterial activity in transgenic plants. nih.gov
Recombinant Production for Research and Industrial Purposes
The demand for this compound for research and potential industrial applications necessitates efficient production methods. Recombinant production in various host systems has been explored as a way to obtain larger quantities of the peptide compared to extraction from natural sources. nih.govspandidos-publications.comresearchgate.net
Studies have demonstrated the successful expression of recombinant this compound in the methylotrophic yeast Pichia pastoris. nih.govspandidos-publications.com This system allowed for the secretion of recombinant this compound into the culture supernatant, yielding a significant amount of pure, active peptide. nih.govspandidos-publications.com Antimicrobial assays confirmed that the recombinant this compound produced in P. pastoris exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.govspandidos-publications.com These results suggest that P. pastoris can be used for the large-scale production of functional this compound for research and industrial uses. nih.govspandidos-publications.com
Recombinant expression of this compound has also been explored in Escherichia coli, often utilizing fusion tags to improve expression levels and solubility. researchgate.netnih.gov Strategies involving tags like six-histidine and SUMO have been employed for purification and subsequent cleavage to obtain the mature this compound peptide. researchgate.net While successful in producing recombinant peptide, the efficiency and activity can be influenced by the specific construct and purification methods. researchgate.net
Recombinant production methods aim to overcome the limitations of low yield and difficult extraction associated with obtaining this compound from its natural sources, paving the way for its wider availability for research and potential commercial applications. researchgate.net
Future Directions and Emerging Research Questions
Future research on this compound is focused on further exploring its potential, addressing current limitations, and uncovering novel applications.
Synergistic Effects with Conventional Antimicrobials (in vitro/ex vivo)
A promising area of research involves investigating the synergistic effects of this compound when combined with conventional antimicrobial agents. Studies suggest that antimicrobial peptides like cecropins can enhance the activity of traditional antibiotics, potentially offering new strategies to combat drug-resistant infections. researchgate.netnih.gov
The mechanism behind this synergy may involve this compound disrupting bacterial membranes, thereby facilitating the entry of conventional antibiotics into the bacterial cell. researchgate.netnih.gov Research on other cecropin-derived peptides has shown synergistic effects with antifungals like caspofungin against Candida albicans in vitro. nih.govfrontiersin.org Exploring such combinations with this compound against a wider range of pathogens, including multidrug-resistant strains, in in vitro and ex vivo models is a key future direction.
Development of Delivery Systems for Research Applications (e.g., peptide stability in research media)
The stability and bioavailability of peptide-based molecules like this compound can be limitations in research settings and for potential future applications. nih.govmdpi.com Peptides can be susceptible to degradation by proteases present in biological samples or research media. nih.govmdpi.com
Research is ongoing to develop effective delivery systems that can enhance the stability and efficacy of this compound. nih.govmdpi.com Nanoencapsulation strategies, for instance, are being explored to protect peptides from degradation and improve their targeting and efficacy. mdpi.commdpi.com Studies have shown that encapsulating this compound with materials like chitosan (B1678972) particles can increase its lifetime and improve its effectiveness against certain resistant bacteria in vitro. mdpi.com Future research will focus on developing and evaluating various delivery systems to ensure the stability and activity of this compound in diverse research applications and potentially in more complex biological environments.
Exploring Novel Biological Activities and Targets
Beyond its well-established antibacterial properties, research continues to explore novel biological activities and targets of this compound. nih.govresearchgate.net While initially identified for its role in insect immunity against bacteria and fungi, emerging evidence suggests broader potential. nih.govbiorxiv.org
Studies have indicated that cecropins, including this compound, may possess antitumor activity against certain cancer cell lines in vitro, inducing cell lysis and potentially activating apoptotic pathways. nih.govspandidos-publications.comfrontiersin.orgscirp.org Research is also beginning to explore potential immunomodulatory properties. frontiersin.org
Further investigation is needed to fully understand the mechanisms behind these observed effects and to identify specific molecular targets of this compound in different biological contexts. frontiersin.org Exploring potential activities against viruses or parasites is another avenue for future research. frontiersin.org Identifying novel targets could lead to the development of new research tools or therapeutic strategies based on this compound or its derivatives.
Q & A
Q. What systematic review strategies are effective for synthesizing this compound’s structure-activity relationships (SAR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
